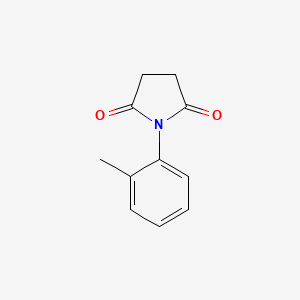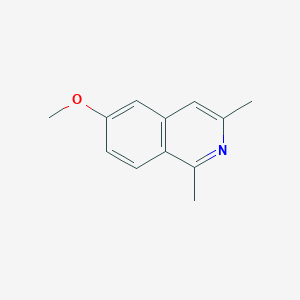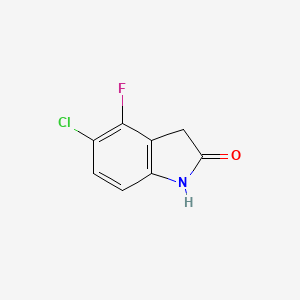![molecular formula C8H11NO2S B11907752 1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)
1-Thia-3-azaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-3-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound that features a unique spiro structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-3-azaspiro[4.5]decane-2,4-dione typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Thia-3-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-Thia-3-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Thia-3-azaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and has been studied for its potential as a pan-inhibitor of prolyl hydroxylase enzymes.
Thiazolopyrimidine derivatives: These compounds also feature a thiazolidine ring and have shown various biological activities.
Uniqueness
1-Thia-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its potential as an anticancer agent further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
1-thia-3-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-8(12-7(11)9-6)4-2-1-3-5-8/h1-5H2,(H,9,10,11) |
InChI-Schlüssel |
XYTROSYDWHFIJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
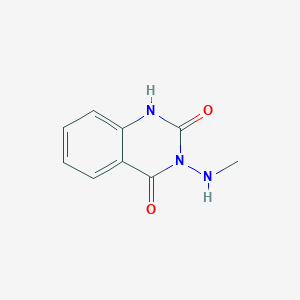
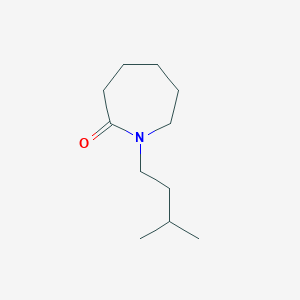
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)
